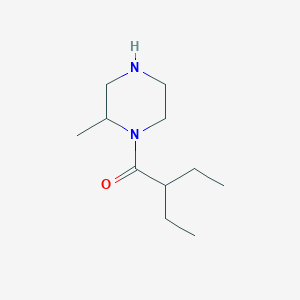

![molecular formula C10H6Br2F3N3 B6362128 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240571-69-0](/img/structure/B6362128.png)

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole” is a chemical compound with the molecular formula C10H6Br2F3N3. It belongs to the class of triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazole ring substituted with bromine atoms at the 3 and 5 positions, a trifluoromethyl group attached to a phenyl ring at the 2 position, and a methyl group at the 1 position. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .科学的研究の応用

Triazole Derivatives in Drug Development

Triazole derivatives, including 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole, have been extensively studied for their potential in drug discovery and development. These compounds exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural versatility allows for several modifications, enabling the targeting of various biological pathways. Ferreira et al. (2013) highlight the importance of triazoles in pharmaceutical research, pointing out the need for more efficient synthesis methods that consider green chemistry principles to address new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Synthetic Routes and Green Chemistry

The synthesis of triazole derivatives, including the development of eco-friendly procedures, is a key area of research. Advances in click chemistry have facilitated the synthesis of triazoles, offering a versatile tool for constructing complex molecules. Studies on eco-friendly CuAAC procedures for the synthesis of 1,2,3-triazoles underscore the importance of sustainable methods in chemical synthesis, providing shorter reaction times, higher yields, and reduced environmental impact (de Souza et al., 2019).

Application in Material Science

Triazole derivatives also find applications in material science, including the development of corrosion inhibitors for metal surfaces and the creation of proton-conducting polymeric membranes. These compounds have shown effectiveness in protecting metals against corrosion and improving the properties of polymeric materials for use in fuel cells, demonstrating their potential in enhancing the durability and efficiency of materials used in various industrial applications (Hrimla et al., 2021; Prozorova & Pozdnyakov, 2023).

Anticancer and Antifungal Agents

Research has also focused on the development of triazole-containing compounds as anticancer and antifungal agents. These studies aim to discover novel therapeutics with improved efficacy and selectivity against cancer cells and fungal infections, addressing the limitations of existing treatments and combating drug resistance. The diverse pharmacological activities of triazole derivatives underline their significance in the search for new medical treatments (Xu et al., 2019; Kazeminejad et al., 2022).

特性

IUPAC Name |

3,5-dibromo-1-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-3-1-2-4-7(6)10(13,14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUGBZOMZWFVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362047.png)

amine](/img/structure/B6362052.png)

amine hydrochloride](/img/structure/B6362059.png)

![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)

![1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B6362101.png)

![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)

![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)